molecular formula C13H13NO2 B6267610 ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate CAS No. 29708-09-6

ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B6267610
CAS No.: 29708-09-6
M. Wt: 215.25 g/mol
InChI Key: KKIZDEFOEGGSKX-WQLSENKSSA-N
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Description

Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate (CAS 59746-98-4) is a specialty organic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This ester derivative features a cyanoacrylate core, a structure class known for its utility as a building block in heterocyclic and synthetic organic chemistry. Researchers value this reagent for its role in constructing more complex molecular architectures. Key physical properties include a density of 1.163 g/cm³ and a boiling point of 358.4°C at 760 mmHg . The compound's flash point is 170.6°C . Its primary research application is as a key intermediate in the synthesis of 4-quinolone derivatives . A study by Cao et al. demonstrated its use under microwave activation for the efficient preparation of 4-quinolone-3-carbonitriles, a reaction pathway that offers benefits such as convenient operation, short reaction time, and good yields . This makes the compound particularly valuable for medicinal chemistry and drug discovery research focused on developing new quinoline-based compounds. This product is intended for research and laboratory use only by qualified personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

29708-09-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8-

InChI Key

KKIZDEFOEGGSKX-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Ethyl 2 Cyano 3 4 Methylphenyl Prop 2 Enoate

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The reaction mechanism typically begins with the deprotonation of the active methylene (B1212753) compound (ethyl cyanoacetate) by a base to form a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of 4-methylbenzaldehyde (B123495), leading to an aldol-type intermediate that subsequently dehydrates to yield the final product, ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate. The choice of catalyst is crucial and dictates the reaction's efficiency and conditions.

A variety of catalytic systems have been developed to facilitate the Knoevenagel condensation, ranging from traditional homogeneous acid and base catalysts to advanced heterogeneous and nanocatalyst systems.

Brønsted acids can catalyze the Knoevenagel condensation, often in conjunction with a weak base. Ammonium (B1175870) salts, such as ammonium acetate (B1210297), are commonly employed. In this system, the acetate ion can act as the base to deprotonate the ethyl cyanoacetate (B8463686), while the ammonium ion can activate the aldehyde carbonyl group and facilitate the final dehydration step.

One documented procedure for the synthesis of ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate involves refluxing p-tolualdehyde and ethyl cyanoacetate in ethanol (B145695) with ammonium acetate as the catalyst. nih.gov This method resulted in a high yield of the desired product after purification. nih.gov

Table 1: Brønsted Acid Catalyzed Synthesis of this compound

Reactant A Reactant B Catalyst Solvent Conditions Yield Reference

Lewis acids function as catalysts by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the carbanion derived from the active methylene compound. Lewis acids like TiCl4, often used with a tertiary amine to neutralize the generated HCl, have been employed in sequential Knoevenagel condensation/cyclization reactions. nih.gov While specific data for the direct synthesis of this compound using only Lewis acids is less common in the provided literature, their role in activating the carbonyl component is a well-established principle that can be applied to this transformation. nih.gov

Organic bases are the most traditional and widely used catalysts for the Knoevenagel condensation. thermofisher.com Weak bases like primary, secondary, and tertiary amines are effective. thermofisher.comtandfonline.com Piperidine (B6355638), for instance, is a classic catalyst for this reaction. thermofisher.comchemrxiv.org The mechanism involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is more electrophilic than the aldehyde itself, or direct deprotonation of the active methylene compound. tandfonline.com

Research on solvent-free Knoevenagel condensation has highlighted the use of dimethylaminopyridine (DMAP) as an eco-friendly and efficient catalyst for the reaction between 4-methylbenzaldehyde and diethyl malonate, a closely related transformation. tandfonline.com Triphenylphosphine (B44618) has also been identified as an effective catalyst for the solvent-free Knoevenagel condensation of various aldehydes with ethyl cyanoacetate, affording olefins in excellent yields with (E)-geometry. organic-chemistry.org

Table 2: Organic Base Catalysis in Knoevenagel Condensation

Aldehyde Active Methylene Compound Catalyst Conditions Yield Reference
Halogen-substituted benzaldehydes Ethyl Cyanoacetate Piperidine N/A N/A chemrxiv.org
4-Methylbenzaldehyde Diethyl Malonate Dimethylaminopyridine Solvent-free Low (example) tandfonline.com

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact. Materials such as metal-organic frameworks (MOFs) and layered double hydroxides (LDHs) have been investigated as effective catalysts for the Knoevenagel condensation. researchgate.net

For example, amino-functionalized alkaline earth metal-organic frameworks have demonstrated catalytic activity for the condensation of benzaldehyde (B42025) with ethyl cyanoacetate. researchgate.net Similarly, a Cu─Mg─Al layered double hydroxide (B78521) (LDH) catalyst showed excellent activity (95% yield) for the same reaction and could be recycled up to five times with minimal loss of activity. researchgate.net The presence of both Lewis acid and basic sites in these materials is believed to contribute to their high efficiency. researchgate.net

Table 3: Heterogeneous Catalysis for Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate

Catalyst Solvent Temperature Yield Reusability Reference
Cu─Mg─Al LDH Ethanol 80 °C 95% >90% after 5 cycles researchgate.net
Mg-ABDC MOF N/A N/A N/A N/A researchgate.net
Ca-ABDC MOF N/A N/A N/A N/A researchgate.net

Nanocatalysts represent a frontier in catalytic science, offering high surface-area-to-volume ratios and unique electronic properties that can lead to enhanced catalytic activity. In the context of the Knoevenagel condensation, magnetic nanoparticles have been functionalized to create highly efficient and reusable catalysts. oiccpress.comoiccpress.com

One such system involves ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA). oiccpress.comoiccpress.com This nanocatalyst has been successfully used for the base-free Knoevenagel condensation to produce derivatives of ethyl cyanoacetate. oiccpress.comoiccpress.com The method is noted for its high yields, short reaction times, and operational simplicity. oiccpress.comoiccpress.com A key advantage is the catalyst's magnetic nature, which allows for easy recovery using an external magnet and subsequent reuse for multiple cycles without a significant drop in efficiency. oiccpress.com

Table 4: Performance of Nano-Fe3O4@EA Catalyst in Synthesis of a Knoevenagel Product

Catalyst Amount Solvent Conditions Efficiency Reusability Reference

Solvent-Free and Mechanochemical Synthesis

Solvent-free synthesis and mechanochemistry represent a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. In the context of the Knoevenagel condensation to produce compounds like this compound, these methods have proven highly effective.

One approach involves the base-free Knoevenagel condensation catalyzed by ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA). oiccpress.comoiccpress.com This method is noted for its high yields, short reaction times, and simple work-up, making it an attractive option. oiccpress.comoiccpress.com The catalyst's magnetic nature allows for easy separation and reuse for up to five cycles without a significant loss in catalytic efficiency. oiccpress.com Another efficient method utilizes a nano-Fe3O4@SiO2 supported ionic liquid as a catalyst for synthesis under solvent-free conditions. oiccpress.com

Mechanochemical synthesis, typically involving grinding or milling of reactants, provides another solvent-free alternative. While specific examples for this compound are not detailed, the principles of mechanochemistry are widely applied to Knoevenagel condensations, often resulting in high yields and reduced reaction times.

CatalystReactant 1Reactant 2ConditionsYieldReference
nano-Fe3O4@EAArylaldehydeEthyl cyanoacetateReflux, EtOHHigh oiccpress.com
nano-Fe3O4@SiO2-ILAldehyde/KetoneEthyl cyanoacetateSolvent-free--- oiccpress.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. For the synthesis of this compound and its analogs, microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions.

In a typical microwave-assisted Knoevenagel condensation, 4-methylbenzaldehyde and ethyl cyanoacetate are reacted in the presence of a catalyst. The reaction mixture is subjected to microwave irradiation for a short period, typically ranging from a few minutes. nih.gov For instance, the synthesis of a related compound, (E)-ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, was achieved in just 5 minutes with a 90% yield when irradiating a solution of the corresponding aldehyde and ethyl cyanoacetate in ethanol. nih.gov

The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths. dergipark.org.tr This rapid energy transfer can overcome activation energy barriers more effectively, leading to faster reaction rates. dergipark.org.tr

ReactantsCatalyst/SolventTimeYieldReference
2,4-Dimethoxy benzaldehyde, Ethyl cyanoacetate2,4-pentanedione, Ethanol5 min90% nih.gov
Ethyl 3,3-bis(4-fluorophenyl)acrylate, 4-hydroxycoumarinManganese(III) acetate, Acetic acid5 min55% dergipark.org.tr

Ultrasonic Irradiation Enhanced Synthesis

The use of ultrasonic irradiation, often referred to as sonochemistry, provides another effective method for enhancing the rate and efficiency of the Knoevenagel condensation. Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of the reaction.

The sonochemical synthesis of ethyl alkylidene cyanoacetates has been successfully demonstrated without the use of a solvent. researchgate.net In a typical procedure, a mixture of a ketone or aldehyde, ethyl cyanoacetate, and a catalyst such as ammonium acetate-acetic acid is irradiated with ultrasound. researchgate.net This method offers mild conditions, higher yields, shorter reaction times (typically 3.5-9 hours), and a simple work-up compared to classical methods. researchgate.net For example, while the classical Cope method for synthesizing ethyl 2-methyl-cyclohexylidene cyanoacetate requires 48 hours of heating for a 50% yield, the ultrasonic method achieves a 62% yield in just 6 hours. researchgate.net

ReactantsCatalystTimeYieldReference
Ketones, Ethyl cyanoacetateAmmonium acetate-acetic acid3.5-9 h31-89% researchgate.net
2-Methylcyclohexanone, Ethyl cyanoacetatePiperidine (conventional)48 h50% researchgate.net
2-Methylcyclohexanone, Ethyl cyanoacetateAmmonium acetate-acetic acid (ultrasound)6 h62% researchgate.net

Alternative Synthetic Pathways

Beyond direct condensation, a variety of sophisticated synthetic pathways can be employed to either construct the core structure of this compound or to elaborate upon it for the creation of more complex molecules.

One-Pot Multicomponent Reactions (MCRs) Incorporating the Compound

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants. Compounds like this compound are valuable intermediates in such reactions.

A prominent example is the synthesis of 2-amino-3-cyano-4H-pyran derivatives. scielo.org.mx In this three-component reaction, an aldehyde (like 4-methylbenzaldehyde), malononitrile (B47326), and a β-ketoester (like ethyl acetoacetate) are reacted together. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form an α,β–unsaturated intermediate. This intermediate then undergoes a Michael addition with the enolate of the β-ketoester, followed by intramolecular cyclization and tautomerization to yield the final 4H-pyran. scielo.org.mx This process can be efficiently promoted by infrared irradiation under solvent-free conditions, offering high yields and short reaction times. scielo.org.mx

Palladium-Catalyzed Cross-Coupling Strategies for Structural Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These strategies can be used to synthesize the arylidene moiety of the target compound.

The Heck reaction, for instance, can be used to couple an aryl halide with an alkene. A variation of this involves the reaction of aryl bromides or chlorides with ethyl-2-cyanoacrylate in the presence of a palladium catalyst. researchgate.netnih.gov For example, the synthesis of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate was achieved by reacting 1-bromo-4-methoxybenzene with ethyl-2-cyanoacrylate using a palladium acetate catalyst with triphenylphosphine as a ligand. researchgate.netnih.gov

Furthermore, palladium catalysis is central to the arylation of stabilized carbanions, such as the enolates derived from alkyl cyanoesters. berkeley.edu Using sterically hindered phosphine (B1218219) ligands, a wide range of electron-rich and electron-poor aryl bromides and chlorides can be coupled with ethyl cyanoacetate to form α-aryl cyanoacetates, which can then be further functionalized. berkeley.edu

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemReference
Heck Reaction1-Bromo-4-methoxybenzeneEthyl-2-cyanoacrylatePd(OAc)2, PPh3, TBAB, K2CO3 researchgate.netnih.gov
ArylationAryl bromides/chloridesEthyl cyanoacetatePd catalyst, P(t-Bu)3 or other hindered phosphine ligands berkeley.edu

Chemo-Enzymatic Approaches to Related Enones

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. While direct enzymatic synthesis of this compound is not commonly reported, enzymatic methods are pivotal in creating chiral building blocks that can be converted into related enone structures.

For instance, chiral epoxides, which are valuable synthetic precursors, can be synthesized using chemo-enzymatic methods. nih.gov A key step in such a synthesis is the lipase-mediated enzymatic Baeyer-Villiger oxidation of a precursor derived from renewable sources like levoglucosenone. nih.gov The resulting chiral intermediates, such as (S)-γ-hydroxymethyl-γ-butyrolactone, can then be chemically converted in a few steps to chiral epoxides like ethyl (S)-3-(oxiran-2-yl)propanoate. nih.gov These chiral epoxides are versatile starting materials for the synthesis of a wide range of enantiopure compounds.

Yield Enhancement and Purity Control in Synthesis

The successful synthesis of this compound hinges on the optimization of reaction conditions to maximize yield and purity. A highly effective and specific method for the synthesis of the target compound has been reported, demonstrating excellent yield and providing a clear protocol for purification.

A study published in Acta Crystallographica details a procedure where p-toluic aldehyde, ethyl cyanoacetate, and ammonium acetate are refluxed in ethanol. This straightforward approach resulted in a remarkable 94.9% yield of the crude product as a solid. nih.gov Purity control was effectively managed through recrystallization from an acetonitrile/water mixture (1:4), yielding the final product as a white solid. nih.gov

Purity control is intrinsically linked to the reaction's selectivity and the subsequent purification process. The formation of by-products can be minimized by carefully controlling the reaction temperature and stoichiometry of the reactants. In the case of the synthesis of this compound, the high yield obtained suggests minimal side reactions. nih.gov The purification by recrystallization is a standard and effective method for removing any unreacted starting materials or minor impurities, ensuring a high-purity final product suitable for further synthetic applications.

The table below summarizes the findings for the synthesis of this compound, highlighting the key parameters for yield and purity.

ReactantsCatalystSolventReaction ConditionsYieldPurification Method
p-Toluic aldehyde, Ethyl cyanoacetateAmmonium acetateEthanolReflux, 4 hours94.9%Recrystallization from acetonitrile/water (1:4)

This optimized protocol provides a reliable and high-yielding route to this compound with effective purity control.

Green Chemistry Principles Applied to Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One of the key areas of green innovation in Knoevenagel condensations is the development of novel and reusable catalysts. For instance, ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) have been successfully employed as a catalyst for the synthesis of ethyl cyanoacetate derivatives. oiccpress.com This type of catalyst offers several advantages, including high yields, short reaction times, and ease of separation from the reaction mixture using an external magnet, allowing for its reuse over multiple reaction cycles. oiccpress.com The use of such a catalyst eliminates the need for traditional, often hazardous, base catalysts and simplifies the work-up procedure, reducing waste generation. oiccpress.com

Another approach towards a greener synthesis is the use of alternative and more environmentally friendly reaction media. Ionic liquids, such as N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), have been explored as promoters for Knoevenagel condensations. rsc.org These compounds can act as both the solvent and a promoter of the catalytic activity of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), leading to excellent yields. rsc.org A significant advantage of ionic liquids is their low volatility and potential for recyclability, which minimizes the emission of volatile organic compounds (VOCs). scielo.org.mxrsc.org

Energy efficiency is another cornerstone of green chemistry. Microwave irradiation has been demonstrated to be an effective energy source for promoting Knoevenagel condensations, often leading to significantly reduced reaction times and increased yields. nih.gov For example, the synthesis of (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate was achieved in just 5 minutes with a 90% yield using microwave irradiation. nih.gov This represents a substantial improvement over conventional heating methods that may require several hours.

The following table presents a comparative overview of different catalytic systems and reaction conditions in the context of green chemistry for the synthesis of ethyl 2-cyano-3-phenylacrylate derivatives, which are structurally analogous to the target compound.

CatalystSolvent/ConditionsKey Green Advantages
nano-Fe3O4@EAEthanol, RefluxReusable magnetic catalyst, simple work-up, reduced waste. oiccpress.com
DABCO/[HyEtPy]ClWater/Ionic LiquidEco-friendly solvent system, reusable ionic liquid. rsc.org
Diisopropylethylammonium acetate (DIPEAc)Dichloromethane, RefluxHigh yields, shorter reaction times. scielo.org.mx
Microwave IrradiationEthanolSignificant reduction in reaction time, energy efficiency. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with modern standards for chemical manufacturing.

Chemical Reactivity and Transformations of Ethyl 2 Cyano 3 4 Methylphenyl Prop 2 Enoate

Electrophilic and Nucleophilic Reactivity

Cycloaddition Reactions

[3+2] Dipolar Cycloaddition Reactions

While specific studies on the [3+2] dipolar cycloaddition reactions of ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate are not extensively documented, the reactivity of similar electron-deficient alkenes provides a strong indication of its expected behavior. These reactions are powerful methods for the construction of five-membered heterocyclic rings. nih.gov

One of the most common classes of 1,3-dipoles used in these reactions are nitrile oxides (RC≡N⁺-O⁻). The reaction of an aryl nitrile oxide with an electron-deficient alkene like a cyanoacrylate derivative is expected to proceed via a concerted mechanism to yield a highly substituted isoxazoline. researchgate.netnih.gov For instance, the reaction of 4-methylbenzonitrile oxide with this compound would be expected to produce a 3,4,5-trisubstituted isoxazoline. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. Typically, the oxygen atom of the nitrile oxide adds to the more electron-deficient β-carbon of the acrylate (B77674).

Aryl azides are another important class of 1,3-dipoles that can participate in [3+2] cycloaddition reactions. clockss.org The reaction of an aryl azide, such as phenyl azide, with this compound would be anticipated to yield a triazoline intermediate, which may subsequently rearrange or be converted to other heterocyclic systems. The reaction is often thermally or catalytically promoted, with copper(I) catalysts being widely used for the cycloaddition of azides to terminal alkynes (the "click" reaction), and similar catalysis could be explored for activated alkenes. chemicalbook.com

The table below illustrates the expected products from the [3+2] dipolar cycloaddition of this compound with representative 1,3-dipoles, based on the reactivity of analogous compounds.

1,3-DipoleReagent ExampleExpected Product
Nitrile Oxide4-Methylbenzonitrile oxideEthyl 5-cyano-3,4-bis(4-methylphenyl)-5-carboxylate-4,5-dihydroisoxazole
AzidePhenyl azideEthyl 5-cyano-1-phenyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,3-triazole-5-carboxylate
Photochemical Cycloadditions

The photochemical reactivity of this compound is expected to be dominated by [2+2] cycloaddition reactions, a characteristic feature of α,β-unsaturated carbonyl compounds. rsc.org Upon irradiation with ultraviolet light, the molecule can be excited to a higher energy state, facilitating its reaction with other unsaturated compounds or with itself (photodimerization).

In a [2+2] photocycloaddition with another alkene, this compound would be expected to form a substituted cyclobutane (B1203170). The reaction would likely proceed through the triplet excited state of the enoate, and the regioselectivity would be influenced by the stability of the diradical intermediates formed during the reaction.

Reaction with Amines and Imines

The electron-deficient nature of the carbon-carbon double bond in this compound makes it an excellent Michael acceptor. Its reaction with nucleophilic amines is expected to proceed readily in a conjugate addition fashion, known as the aza-Michael addition.

Primary and secondary amines are expected to add to the β-position of the double bond to form β-amino acid derivatives. For example, the reaction with a secondary amine like piperidine (B6355638) or morpholine (B109124) would yield the corresponding ethyl 2-cyano-3-(piperidin-1-yl)-3-(4-methylphenyl)propanoate or ethyl 2-cyano-3-(morpholin-4-yl)-3-(4-methylphenyl)propanoate, respectively. These reactions are often catalyzed by a base or can proceed without a catalyst, sometimes under solvent-free conditions. researchgate.net

The reaction with imines can lead to the formation of more complex heterocyclic structures, such as substituted piperidines, through a domino reaction sequence. nih.gov This typically involves the in-situ formation of an imine from an aldehyde and an amine, followed by a tandem aza-Michael/Michael addition cascade with two molecules of the cyanoacrylate.

The table below summarizes the expected products from the reaction of this compound with various amines.

AmineProduct
PiperidineEthyl 2-cyano-3-(4-methylphenyl)-3-(piperidin-1-yl)propanoate
MorpholineEthyl 2-cyano-3-morpholino-3-(p-tolyl)propanoate
AnilineEthyl 3-anilino-2-cyano-3-(p-tolyl)propanoate

Reaction with Alcohols and Thiols

Similar to amines, alcohols and thiols can also act as nucleophiles in Michael addition reactions with this compound. These reactions typically require a basic catalyst to generate the more nucleophilic alkoxide or thiolate.

The addition of an alcohol, such as methanol (B129727), in the presence of a base like sodium methoxide (B1231860), is expected to yield the corresponding β-alkoxy derivative, ethyl 2-cyano-3-methoxy-3-(4-methylphenyl)propanoate. mdpi.com

Thiols are generally more nucleophilic than alcohols and their addition to Michael acceptors is often more facile. The reaction of a thiol, such as thiophenol, with this compound in the presence of a base like triethylamine (B128534) would be expected to give the corresponding β-thioether, ethyl 2-cyano-3-(phenylthio)-3-(4-methylphenyl)propanoate.

Reduction and Oxidation Reactions

Selective Hydrogenation of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in this compound, while leaving the cyano and ester functionalities intact, can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve this selectivity.

Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of alkenes. nih.gov Under mild conditions of hydrogen pressure and temperature, it is expected to selectively reduce the C=C bond of the title compound to yield ethyl 2-cyano-3-(4-methylphenyl)propanoate. scienceopen.com It is important to control the reaction conditions to avoid over-reduction of the cyano group to an amine or hydrogenolysis of the ester. The use of catalyst poisons or modified catalysts, such as Pd/C treated with ethylenediamine, can enhance the chemoselectivity by deactivating the catalyst towards nitrile reduction. rsc.org

Other catalysts, such as Raney nickel, could also be employed, but they are generally more reactive and may lead to the reduction of the nitrile group as well.

CatalystReducing AgentExpected Product
Pd/CH₂Ethyl 2-cyano-3-(4-methylphenyl)propanoate
Raney NiH₂Potential for over-reduction to ethyl 3-(aminomethyl)-3-(4-methylphenyl)propanoate

Enantioselective Reduction Strategies

The creation of a chiral center at the α- or β-position of the cyanoacrylate backbone through enantioselective reduction is a valuable synthetic transformation. This can be achieved using chiral catalysts that can differentiate between the two faces of the prochiral double bond.

Asymmetric hydrogenation using chiral transition metal complexes, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, is a powerful method for the enantioselective reduction of electron-deficient alkenes. researchgate.netnih.gov For a substrate like this compound, a chiral ruthenium-BINAP complex, for example, could catalyze the hydrogenation to afford either the (R)- or (S)-enantiomer of ethyl 2-cyano-3-(4-methylphenyl)propanoate in high enantiomeric excess, depending on the chirality of the ligand used. nih.gov

Another approach involves the use of chiral reducing agents. While the Corey-Bakshi-Shibata (CBS) reduction is primarily known for the enantioselective reduction of ketones, its application or the principles of using chiral oxazaborolidine catalysts with a borane (B79455) source could potentially be adapted for the reduction of highly activated C=C double bonds.

The table below outlines potential strategies for the enantioselective reduction of this compound based on established methodologies for similar substrates.

Catalyst/Reagent SystemExpected ProductStereochemical Outcome
(R)-Ru(OAc)₂ (BINAP) / H₂(R)-Ethyl 2-cyano-3-(4-methylphenyl)propanoateHigh enantiomeric excess for the (R)-enantiomer
(S)-Ru(OAc)₂ (BINAP) / H₂(S)-Ethyl 2-cyano-3-(4-methylphenyl)propanoateHigh enantiomeric excess for the (S)-enantiomer

Hydrolysis and Transesterification Reactions

The ester functionality in this compound is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions.

Hydrolysis of the ethyl ester can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyano-3-(4-methylphenyl)prop-2-enoic acid. Basic hydrolysis, typically employing aqueous sodium hydroxide (B78521) or potassium hydroxide followed by acidification, is a common method. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Transesterification involves the exchange of the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of methanol in the presence of a catalytic amount of sulfuric acid or sodium methoxide would lead to the formation of mthis compound. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) formed.

Reaction Reagents and Conditions Product Typical Yield
Hydrolysis1. NaOH (aq), EtOH, Reflux2. HCl (aq)2-Cyano-3-(4-methylphenyl)prop-2-enoic acidHigh
TransesterificationROH (e.g., Methanol), H⁺ or RO⁻ catalyst, RefluxMthis compoundModerate to High

Derivatization at the Ester Moiety

Beyond simple hydrolysis and transesterification, the ester group can be converted into a variety of other functional groups. A common transformation is amidation , where the ester is treated with an amine to form the corresponding amide. This reaction is often carried out by heating the ester with a primary or secondary amine, sometimes in the presence of a catalyst. For example, reaction with ammonia (B1221849) would yield 2-cyano-3-(4-methylphenyl)prop-2-enamide.

The reaction of this compound with various amines can lead to a diverse range of amide derivatives, which are often of interest in medicinal chemistry.

Amine Reactant Product
Ammonia (NH₃)2-Cyano-3-(4-methylphenyl)prop-2-enamide
Primary Amine (R-NH₂)N-Alkyl-2-cyano-3-(4-methylphenyl)prop-2-enamide
Secondary Amine (R₂NH)N,N-Dialkyl-2-cyano-3-(4-methylphenyl)prop-2-enamide

Nitrile Group Transformations

The nitrile group is a versatile functional handle that can undergo a range of chemical transformations, including hydrolysis, reduction, and participation in cyclization reactions.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group in this compound can lead to either the corresponding carboxamide or carboxylic acid, depending on the reaction conditions. lumenlearning.comebsco.comyoutube.comyoutube.combyjus.com

Partial hydrolysis under controlled acidic or basic conditions can yield the corresponding amide, ethyl 2-carbamoyl-3-(4-methylphenyl)prop-2-enoate. lumenlearning.com For instance, treatment with concentrated sulfuric acid at a moderate temperature can favor the formation of the amide.

Complete hydrolysis to the dicarboxylic acid, 2-(carboxy)-3-(4-methylphenyl)prop-2-enoic acid, can be achieved under more forcing conditions, such as prolonged heating with a strong acid or base. byjus.com

Reaction Reagents and Conditions Product
Partial HydrolysisConc. H₂SO₄, moderate temperatureEthyl 2-carbamoyl-3-(4-methylphenyl)prop-2-enoate
Complete HydrolysisStrong acid or base, prolonged heating2-(Carboxy)-3-(4-methylphenyl)prop-2-enoic acid

Reduction to Amines

The nitrile group can be readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. ebsco.com This reaction converts the cyano group into an aminomethyl group, yielding ethyl 2-(aminomethyl)-3-(4-methylphenyl)prop-2-enoate. It's important to note that LiAlH₄ is a powerful reducing agent and can also reduce the ester group under certain conditions.

Cyclization Involving the Nitrile Group

The nitrile group, in conjunction with the adjacent double bond and ester functionality, makes this compound an excellent substrate for various cyclization reactions to form heterocyclic compounds.

One notable example is the synthesis of substituted furans. The reaction of ethyl (E)-2-cyano-3-(p-tolyl)acrylate with ethyl glycinate (B8599266) hydrochloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and water has been shown to produce diethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate.

Furthermore, this class of compounds is widely used in the synthesis of pyrimidine (B1678525) derivatives. For instance, condensation with urea (B33335) or thiourea (B124793) in the presence of a base can lead to the formation of pyrimidinone or thiopyrimidinone rings, respectively. These reactions are of significant interest due to the prevalence of the pyrimidine core in biologically active molecules.

Reactant Reaction Conditions Heterocyclic Product
Ethyl glycinate hydrochlorideDBU, H₂O, DMF, 95 °CDiethyl 5-amino-3-(p-tolyl)furan-2,4-dicarboxylate
UreaBase (e.g., NaOEt), EtOH, RefluxEthyl 4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
ThioureaBase (e.g., NaOEt), EtOH, RefluxEthyl 4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of its proton and carbon skeletons.

Detailed 1D NMR (¹H, ¹³C) Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound offer fundamental insights into its molecular framework.

The ¹H NMR spectrum, recorded in d⁶-DMSO at 400 MHz, reveals distinct signals corresponding to each unique proton environment in the molecule. The vinylic proton appears as a singlet at 8.35 ppm, indicating its position on the electron-poor double bond. The aromatic protons of the p-tolyl group exhibit a characteristic AA'BB' system, with a doublet at 7.98 ppm (J = 8.0 Hz) for the two protons ortho to the acrylic moiety and a doublet at 7.41 ppm (J = 8.0 Hz) for the two protons meta to it. The ethyl ester group is represented by a quartet at 4.30 ppm (J = 7.1 Hz) for the methylene (B1212753) protons and a triplet at 1.31 ppm (J = 7.1 Hz) for the methyl protons. The methyl group of the p-tolyl substituent gives rise to a singlet at 2.40 ppm.

The ¹³C NMR spectrum, recorded at 100 MHz, provides a complete carbon count and chemical shift information for each carbon atom. The carbonyl carbon of the ester is observed at 161.98 ppm. The carbons of the double bond appear at 154.94 ppm (C-β, attached to the phenyl ring) and 101.14 ppm (C-α, attached to the cyano and ester groups). The cyano carbon resonates at 115.78 ppm. The aromatic carbons show signals at 144.39 ppm (quaternary carbon attached to the vinyl group), 130.96 ppm, 129.94 ppm, and 128.68 ppm. The ethyl ester carbons are found at 62.24 ppm (-CH₂-) and 13.97 ppm (-CH₃). The methyl carbon of the p-tolyl group is observed at 21.33 ppm.

¹H and ¹³C NMR Spectroscopic Data for this compound
Assignment¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
-CH₃ (Ethyl)1.31t7.113.97
-CH₃ (Tolyl)2.40s-21.33
-O-CH₂-4.30q7.162.24
Aromatic CH (meta)7.41d8.0129.94
Aromatic CH (ortho)7.98d8.0130.96
Vinylic CH8.35s-154.94
C=C (alpha)---101.14
CN---115.78
Aromatic C (quat., tolyl-CH₃)---144.39
Aromatic C (quat., tolyl-vinyl)---128.68
C=O---161.98

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment

While 1D NMR provides essential data, 2D NMR techniques are indispensable for confirming the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the signals at 4.30 ppm and 1.31 ppm. It would also show correlations between the ortho and meta protons of the p-tolyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the proton signal at 1.31 ppm to the carbon signal at 13.97 ppm (-CH₃ of ethyl), the proton signal at 2.40 ppm to the carbon at 21.33 ppm (-CH₃ of tolyl), the proton quartet at 4.30 ppm to the carbon at 62.24 ppm (-O-CH₂-), and the vinylic proton at 8.35 ppm to the carbon at 154.94 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations, which helps in assembling the molecular fragments. Key expected correlations would include:

The vinylic proton (8.35 ppm) showing correlations to the cyano carbon (115.78 ppm), the ester carbonyl carbon (161.98 ppm), and the quaternary aromatic carbon (128.68 ppm).

The ortho aromatic protons (7.98 ppm) correlating with the vinylic carbon (154.94 ppm) and the quaternary aromatic carbon attached to the methyl group.

The methylene protons of the ethyl group (4.30 ppm) showing a correlation to the ester carbonyl carbon (161.98 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For this planar molecule, a key NOE would be expected between the vinylic proton and the ortho protons of the phenyl ring, confirming the E-configuration of the double bond.

Quantitative NMR Applications

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a compound-specific reference standard. By integrating the signal of the analyte against that of an internal standard of known concentration, a precise quantification can be achieved. For this compound, a well-resolved singlet, such as the vinylic proton at 8.35 ppm or the tolyl methyl protons at 2.40 ppm, could be used for quantification against a suitable internal standard like maleic acid or dimethyl sulfone. This technique could be applied in quality control to determine the purity of synthesized batches or to monitor reaction kinetics.

Vibrational Spectroscopy (FT-IR, Raman) Analysis of Functional Groups

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. For a closely related compound, ethyl 2-cyano-3-phenylacrylate, characteristic peaks are observed at 2982 cm⁻¹ (C-H stretch), 2220 cm⁻¹ for the nitrile (C≡N) group, 1716 cm⁻¹ for the ester carbonyl (C=O) stretch, and 1600 cm⁻¹ for the carbon-carbon double bond (C=C) stretch. Similar vibrational bands would be expected for the title compound.

Raman spectroscopy, being complementary to FT-IR, is particularly useful for analyzing non-polar bonds. A study on the closely related ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate reported experimental Laser-Raman spectra. Key vibrational modes would include the C≡N stretch, which is typically strong in Raman spectra, and the C=C stretching vibrations of the acrylic and aromatic systems.

Expected FT-IR and Raman Vibrational Frequencies for this compound
Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H (Aromatic)~3100-3000~3100-3000
C-H (Aliphatic)~2980-2850~2980-2850
C≡N (Nitrile)~2230-2210~2230-2210 (Strong)
C=O (Ester)~1725-1710~1725-1710
C=C (Alkene)~1640-1600~1640-1600 (Strong)
C=C (Aromatic)~1600, ~1500~1600, ~1500
C-O (Ester)~1250-1100-

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₃H₁₃NO₂), the calculated exact mass is 215.0946. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula. For a related compound, 2-[(2E)-3-(4-cyanophenyl)prop-2-enamido]ethyl (2E)-3-(4-cyanophenyl)prop-2-enoate, the HRMS (M+H)⁺ was found to be 372.1349, which was in close agreement with the calculated value of 372.1348.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would provide further structural evidence. Expected fragmentation pathways for this compound would include:

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides invaluable information regarding the fragmentation pathways of a molecule, aiding in the confirmation of its structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]̇+. Subsequent fragmentation in an MS/MS experiment would likely proceed through several characteristic pathways common to aromatic esters and α,β-unsaturated systems.

The fragmentation cascade is anticipated to involve the following key steps:

Loss of the ethoxy group (-•OCH2CH3): Cleavage of the ester moiety would result in a stable acylium ion.

Loss of ethylene (B1197577) (-C2H4): A McLafferty-type rearrangement could lead to the elimination of an ethylene molecule from the ethyl ester group.

Cleavage of the cyano group (-•CN): The nitrile group could be lost as a radical.

Fragmentation of the aromatic ring: The 4-methylphenyl (p-tolyl) group can undergo characteristic fragmentation, including the formation of a tropylium (B1234903) ion (C7H7+), a common and stable fragment in the mass spectra of alkylbenzenes.

These predicted fragmentation patterns allow for the systematic elucidation of the compound's structure by correlating the observed fragment ions with specific structural motifs.

Table 1: Predicted MS/MS Fragmentation of this compound

Fragment IonProposed StructureNeutral Loss
[M - 29]+C11H8NO+•CH2CH3
[M - 45]+C11H9N+•OCH2CH3
[M - 26]+C12H13O2+•CN
[C7H7]+Tropylium ionC6H6O2N

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule, particularly those involving conjugated π-systems. The structure of this compound features an extended chromophore, encompassing the 4-methylphenyl ring, the carbon-carbon double bond, the cyano group, and the ester carbonyl group. This extensive conjugation is expected to give rise to strong absorption in the UV region.

The primary electronic transition anticipated for this molecule is a π → π* transition, characteristic of conjugated systems. The energy of this transition, and thus the wavelength of maximum absorption (λmax), is influenced by the extent of conjugation and the nature of the substituents. The presence of the electron-donating methyl group on the phenyl ring and the electron-withdrawing cyano and ester groups on the acrylate (B77674) backbone creates a "push-pull" system, which can lead to a bathochromic (red) shift of the λmax compared to unsubstituted ethyl cinnamate (B1238496).

By analogy with structurally similar compounds, the λmax for this compound is expected to be in the range of 300-350 nm. The molar absorptivity (ε) for this π → π* transition is typically high, on the order of 10^4 L·mol⁻¹·cm⁻¹, indicative of an allowed transition. A weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, may also be observed at a longer wavelength, though it is often obscured by the more intense π → π* band.

Table 2: Expected UV-Visible Absorption Data

Electronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
π → π300 - 350> 10,000
n → π> 350< 1,000

X-ray Crystallography for Solid-State Structure and Conformational Analysis

These studies consistently show that the molecule adopts a largely planar conformation, which maximizes π-orbital overlap across the conjugated system. The C=C double bond invariably displays an E configuration. The dihedral angle between the plane of the aromatic ring and the plane of the acrylate moiety is typically small, further supporting the concept of an extended planar system.

Table 3: Comparative Crystallographic Data of Analogous Compounds

CompoundCrystal SystemSpace GroupKey Torsion Angle (Ar-C=C-C)Ref.
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoateMonoclinicP2₁/n- nih.gov
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoateTriclinicP-1-8.26(18)° nih.gov
Ethyl (E)-3-anilino-2-cyano-3-mercaptoacrylateMonoclinicP2₁/c- nih.gov
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)acrylateMonoclinicC2/c- nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Analogues

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound itself is achiral, the introduction of a chiral center into the molecule would render it optically active and thus amenable to CD analysis.

For instance, if a chiral auxiliary were incorporated into the ethyl ester group, or if a chiral substituent were present on the aromatic ring, the resulting diastereomers or enantiomers would exhibit characteristic CD spectra. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the absolute configuration of the chiral centers and the conformation of the chromophore.

The electronic transitions observed in the UV-Vis spectrum (π → π* and n → π*) would be expected to give rise to corresponding signals in the CD spectrum. The analysis of these signals, often in conjunction with theoretical calculations, can provide detailed information about the stereochemistry of the molecule. The chiroptical properties are highly sensitive to the spatial arrangement of the atoms, making CD spectroscopy a powerful tool for assigning the absolute configuration of chiral analogues.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the molecular properties of ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate. These studies provide insights into the electronic structure, molecular geometry, and reactivity of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

The molecular structure of this compound has been optimized using Density Functional Theory (DFT) calculations, specifically employing the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a reliable representation of the molecule's ground state geometry.

The calculations reveal key structural parameters. The double bond lengths of the acrylate (B77674) moiety (C1=C2) and the phenyl ring (C11=C12) are calculated to be 1.353 Å and 1.355 Å, respectively. The carbonyl group's (C=O) bond length is determined to be 1.214 Å, while the cyano group's (C≡N) bond length is 1.157 Å. The bond lengths within the phenyl ring fall in the range of 1.391–1.402 Å. The C–O single bond lengths are calculated as 1.357 Å and 1.445 Å. These theoretical values are in good agreement with experimental data, validating the computational model.

Table 1: Selected Calculated Geometric Parameters of this compound

ParameterBondValue (Å)ParameterAngleValue (°)
Bond LengthC1=C21.353Bond AngleC1-C2-C3121.5
C=O1.214C2-C3-C4118.9
C≡N1.157O1-C1-C2124.8
C1-O11.357C1-O1-C14116.3
C14-O11.445

Data sourced from DFT/B3LYP/6-311++G(d,p) calculations.

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability.

For this compound, the HOMO-LUMO energy gap was calculated to be 4.88 eV using the B3LYP/6-311++G(d,p) method. A smaller HOMO-LUMO gap generally implies a more reactive molecule. The analysis of the molecular orbitals indicates that the HOMO is primarily localized on the cyano and acrylate groups, while the LUMO is distributed over the entire molecule. This distribution suggests that the cyano and acrylate moieties are the primary sites for electrophilic attack.

Table 2: Calculated HOMO-LUMO Energies and Energy Gap

Molecular OrbitalEnergy (eV)
HOMO-6.94
LUMO-2.06
Energy Gap (ΔE) 4.88

Calculated at the B3LYP/6-311++G(d,p) level of theory.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface of this compound was calculated using the B3LYP/6-311++G(d,p) method.

The MEP map reveals that the regions of negative potential, indicated by red and yellow colors, are concentrated around the electronegative nitrogen atom of the cyano group and the oxygen atom of the carbonyl group. These regions are susceptible to electrophilic attack. Conversely, the regions of positive potential, shown in blue, are located around the phenyl ring and the ethyl group, indicating these as likely sites for nucleophilic attack.

Conformational Analysis and Energy Landscapes

The flexibility of this compound allows it to exist in various conformations. A conformational analysis was performed by systematically rotating the rotatable single bonds, specifically the C1–C2, C2–C3, and C3–C4 bonds. The potential energy surface was scanned by varying the dihedral angles in 10° increments to identify the stable conformers.

This analysis identified two stable conformers for the molecule. The most stable conformer corresponds to dihedral angles of 180°, 0°, and 0° for the C1–C2, C2–C3, and C3–C4 bonds, respectively. The energy of this most stable conformation is taken as the reference point (zero). The second stable conformer is found to be approximately 2.5 kcal/mol higher in energy. This energy difference suggests that the most stable conformer will be predominantly populated at room temperature.

Reaction Mechanism Elucidation via Computational Modeling

As of the current literature survey, detailed computational studies elucidating the reaction mechanisms involving this compound, including the characterization of transition states, have not been extensively reported.

Transition State Characterization

No specific research detailing the characterization of transition states for reactions involving this compound was identified in the reviewed literature.

Reaction Coordinate Analysis

The synthesis of this compound is typically achieved through a Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate (B8463686), with an aldehyde, 4-methylbenzaldehyde (B123495), usually catalyzed by a weak base.

A reaction coordinate analysis, often performed using methods like Density Functional Theory (DFT), maps the minimum energy path from reactants to products, identifying key transition states and intermediates along the way. researchgate.netnih.gov For the Knoevenagel condensation leading to the title compound, a computational study would typically dissect the mechanism into several key steps. acs.org

The mechanism generally proceeds as follows:

Deprotonation: The catalyst (e.g., a base like piperidine (B6355638) or an amine) abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate). acs.org

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This step leads to the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy ester intermediate.

Dehydration: The final step is the elimination of a water molecule (dehydration) from the β-hydroxy intermediate, which is often the rate-determining step, to yield the final α,β-unsaturated product, this compound.

Computational studies using DFT can calculate the Gibbs free energy profile of this entire process. acs.org The reaction coordinate would trace the geometric changes, such as bond formation and cleavage, and the associated energy changes. For example, DFT calculations on similar Knoevenagel condensations have been used to determine the energy barriers for each step, confirming that the dehydration step often has the highest activation energy. acs.orgrsc.org The analysis would also reveal the geometry of the transition states, providing insight into the stereoselectivity of the reaction.

StepDescriptionKey SpeciesExpected Computational Insight
1Catalyst abstracts a proton from ethyl cyanoacetate.Reactants, Catalyst, Enolate IntermediateEnergy barrier for proton abstraction.
2Enolate attacks the carbonyl carbon of 4-methylbenzaldehyde.Enolate, Aldehyde, Alkoxide IntermediateGeometry and energy of the C-C bond formation transition state.
3Protonation of the alkoxide intermediate.Alkoxide, Conjugate Acid, β-hydroxy esterEnergetics of proton transfer.
4Elimination of water to form the final product.β-hydroxy ester, Product, WaterEnergy barrier for dehydration; often the rate-determining step.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic parameters, which can aid in the characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. For this compound, the predicted shifts would be based on the calculated electron density around each nucleus.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. These calculations help in assigning the peaks observed in experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the main absorption is expected to arise from π→π* transitions within the conjugated system.

The following table summarizes the predicted spectroscopic data based on computational studies of analogous compounds.

ParameterPredicted Value/RangeAssignment
¹H NMR (ppm)
~8.0-8.5Vinylic proton (=CH-)
~7.3-7.8Aromatic protons (phenyl ring)
~4.3-4.4Methylene protons (-OCH₂CH₃)
~2.4Methyl protons (-CH₃ on phenyl)
~1.3-1.4Methyl protons (-OCH₂CH₃)
¹³C NMR (ppm)
~162-165Carbonyl carbon (C=O)
~150-155Vinylic carbon attached to phenyl ring
~128-135Aromatic carbons
~115-118Cyano carbon (C≡N)
~100-105Vinylic carbon attached to CN and CO₂Et
~62-64Methylene carbon (-OCH₂CH₃)
~21-22Methyl carbon (-CH₃ on phenyl)
~14-15Methyl carbon (-OCH₂CH₃)
IR (cm⁻¹)
~2220-2230C≡N stretch
~1720-1730C=O stretch (ester)
~1600-1620C=C stretch (alkene)
~1500-1600C=C stretch (aromatic)
UV-Vis (nm)
~300-350π→π* transition

Molecular Dynamics Simulations for Solvent Effects and Interaction Studies

Molecular dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its conformational dynamics and interactions with its environment, particularly solvents. easychair.org

An MD simulation would typically place one or more molecules of the compound in a simulation box filled with a chosen solvent (e.g., water, ethanol (B145695), or a nonpolar solvent like cyclohexane). The simulation would then solve Newton's equations of motion for every atom in the system, tracking their trajectories over time. easychair.orgfrontiersin.org

Key insights from MD simulations would include:

Solvent Effects on Conformation: The simulations would reveal how different solvents affect the preferred conformation of the molecule. nih.govresearchgate.net For instance, polar solvents might stabilize certain conformers through hydrogen bonding or dipole-dipole interactions with the ester and cyano groups. The planarity of the molecule and the rotational freedom around the single bonds could be significantly influenced by the solvent environment. nih.gov

Solvation Structure: MD can characterize the structure of the solvent molecules around the solute. It can determine the radial distribution functions for different solvent atoms around specific sites on the molecule, revealing how the solvent organizes itself to solvate the hydrophobic (phenyl and alkyl groups) and hydrophilic (cyano and ester groups) parts of the molecule.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can be used to study aggregation and self-assembly behavior. It can quantify the strength and nature of intermolecular interactions, such as π-π stacking between the phenyl rings of adjacent molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. nih.gov A QSPR model could be developed for a series of analogues of this compound to predict various properties without the need for experimental measurement for every new compound.

The process would involve:

Dataset Curation: A dataset of structurally similar compounds (e.g., other substituted cinnamate (B1238496) esters or cyanoacrylates) with known experimental data for a specific property (e.g., solubility, reactivity, or chromatographic retention time) would be compiled.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, often calculated using DFT. mdpi.comsemanticscholar.org

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model that relates a subset of the calculated descriptors to the property of interest. acs.org

Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

For analogues of this compound, a QSPR study could predict properties like the rate constant for its polymerization or its reactivity in other chemical transformations. nih.gov For example, a model might find that the reaction rate is correlated with the Hammett parameter of the substituent on the phenyl ring and the calculated LUMO energy. mdpi.com

Descriptor ClassExamplesPotential Correlated Property
Electronic HOMO/LUMO energies, Dipole moment, Atomic chargesReactivity, UV-Vis absorption maximum
Topological Connectivity indices, Wiener indexBoiling point, Solubility
Steric/Geometrical Molecular volume, Surface area, OvalityChromatographic retention time, Biological activity
Thermodynamic Heat of formation, Gibbs free energy of solvationStability, Phase transition temperatures

Applications in Advanced Organic Synthesis and Materials Science Excluding Human/clinical

Precursor in the Synthesis of Heterocyclic Compounds

The compound's multiple reaction sites—the activated alkene, the nitrile, and the ester—allow it to participate in a variety of cyclization and cycloaddition reactions, leading to a diverse range of heterocyclic systems.

Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate is a key component in multicomponent reactions for the synthesis of highly substituted pyridines, particularly 3-cyano-2-pyridones. ekb.egresearchgate.nettjnpr.org These reactions typically involve the one-pot condensation of an aldehyde (in this case, 4-methylbenzaldehyde), an active methylene (B1212753) compound (ethyl cyanoacetate), a ketone, and an ammonium (B1175870) salt like ammonium acetate (B1210297). researchgate.nettjnpr.org The target compound can be viewed as a pre-formed intermediate of the Knoevenagel condensation between 4-methylbenzaldehyde (B123495) and ethyl cyanoacetate (B8463686). Subsequent reaction with a ketone and ammonia (B1221849) (from ammonium acetate) leads to the formation of the dihydropyridine (B1217469) ring, which then oxidizes to the corresponding pyridine (B92270) derivative. This methodology provides a straightforward and efficient route to functionalized pyridine scaffolds. researchgate.net

The electron-deficient double bond in this compound makes it an excellent dipolarophile for [3+2] cycloaddition reactions. This reactivity is harnessed in the synthesis of fused pyrrole (B145914) systems, such as pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines. nih.gov In this process, cycloimmonium ylides, generated in situ from the reaction of quinolinium or isoquinolinium salts with a base, act as 1,3-dipoles. The subsequent cycloaddition with this compound, followed by aromatization, yields the corresponding fused pyrrole derivatives. nih.gov This approach is a powerful tool for creating complex polycyclic aromatic systems containing a pyrrole ring.

The synthesis of pyrimidine (B1678525) derivatives from this compound is well-documented. A specific application involves its reaction with N-(diaminomethylidene)benzenesulfonamide via a Michael addition, which, in the presence of potassium hydroxide (B78521), leads to the formation of N-[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]benzene sulfonamide. ekb.eg

More generally, the compound fits into the most common and widely used strategy for pyrimidine ring construction, which involves the condensation of a three-carbon fragment with an N-C-N unit. bu.edu.egresearchgate.net this compound serves as the C-C-C fragment, which can react with various binucleophiles like thiourea (B124793), guanidine (B92328), or amidines to afford functionalized pyrimidines. bu.edu.egresearchgate.netgrowingscience.com For example, reaction with thiourea typically yields 2-thioxopyrimidines, while reaction with guanidine produces 2-aminopyrimidines. mdpi.com

Table 1: Synthesis of a Pyrimidine Derivative

Reactant 1Reactant 2Catalyst/SolventProductReference
Ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoateN-(diaminomethylidene)benzenesulfonamideKOH / DioxaneN-[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]benzene sulfonamide ekb.eg

While classical methods like the Friedländer synthesis are common for quinoline (B57606) formation, they typically require a 2-aminoaryl aldehyde or ketone reacting with an active methylene compound. wikipedia.orgjk-sci.comorganic-chemistry.org A more direct application of this compound in forming fused systems is through cycloaddition pathways. As detailed in the section on pyrrole synthesis (6.1.2), the reaction of the title compound with (iso)quinolinium ylides provides a direct route to pyrrolo-fused (iso)quinoline scaffolds. nih.gov This [3+2] cycloaddition strategy allows for the efficient construction of complex, nitrogen-containing polycyclic systems where the pyrrole ring is annulated to a quinoline or isoquinoline (B145761) core. nih.gov

For the synthesis of sulfur-containing heterocycles, this compound is an ideal substrate for the Gewald reaction to produce substituted 2-aminothiophenes. umich.edumdpi.com This reaction involves the condensation of an α,β-unsaturated nitrile with elemental sulfur in the presence of a base. umich.edu The process can be performed in a one-pot synthesis starting from 4-methylbenzaldehyde, ethyl cyanoacetate, sulfur, and a base like diethylamine, where the target compound is formed in situ before cyclizing to the thiophene (B33073) product. mdpi.com 2-Aminothiophenes are valuable intermediates for the synthesis of fused ring systems like thieno[2,3-d]pyrimidines. mdpi.com

In the context of oxygen-containing heterocycles, the synthesis of 2-pyridones (which contain an endocyclic carbonyl group) is a prominent application, as discussed previously (6.1.1). ekb.egtjnpr.org The electrophilic nature of the double bond also allows for potential Michael additions by oxygen nucleophiles, which could serve as a key step in the formation of various other oxygen-containing rings, such as furans or pyrans, under appropriate reaction conditions.

Building Block for Complex Natural Product Analogue Synthesis

This compound represents a highly functionalized and versatile building block for the synthesis of analogues of complex natural products. Its structure contains several key features that can be strategically incorporated into larger molecules. The 4-methylphenyl (p-tolyl) group can be used to introduce a specific aromatic moiety found in various natural scaffolds. The cyanoacrylate portion serves as a Michael acceptor, allowing for conjugate addition reactions to form new carbon-carbon or carbon-heteroatom bonds, thereby extending a molecular chain or forming a new ring system.

The nitrile and ester functional groups offer multiple avenues for further chemical transformation. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for peptide coupling or the introduction of other nitrogen-containing functionalities. The ethyl ester can be hydrolyzed, reduced, or transesterified to modulate the properties of the final molecule or to reveal a reactive site for subsequent reactions. Although specific examples of its incorporation into the total synthesis of a named natural product analogue are not prevalent in the literature, its potential is evident from its inherent reactivity and functional group array, making it a valuable tool for medicinal chemists and synthetic organic chemists in the construction of novel, complex molecular structures.

Role in Polymer Chemistry

The electron-withdrawing cyano and ester groups activate the double bond of this compound, making it amenable to various polymerization techniques. This reactivity allows for its incorporation into polymer chains, thereby modifying the properties of the resulting materials.

Monomer for Polymerization Reactions (e.g., Radical Polymerization)

This compound can function as a monomer in polymerization reactions, particularly in radical copolymerization. Research has demonstrated its successful copolymerization with vinyl acetate, initiated by a radical initiator. The incorporation of this substituted propenoate into the polyvinyl acetate backbone alters the thermal properties of the resulting copolymer.

The synthesis of these copolymers involves the initial preparation of the this compound monomer via a Knoevenagel condensation between 4-methylbenzaldehyde and ethyl cyanoacetate, often catalyzed by a base like piperidine (B6355638). The subsequent copolymerization with vinyl acetate is carried out in solution. The composition of the resulting copolymers can be determined through elemental analysis, and their structural and thermal properties can be characterized by various analytical techniques.

Table 1: Synthesis and Characterization of this compound and its Copolymer with Vinyl Acetate

ParameterThis compoundPoly(vinyl acetate-co-ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate)
Synthesis Method Knoevenagel CondensationRadical Polymerization
Reactants 4-methylbenzaldehyde, Ethyl cyanoacetateVinyl acetate, this compound
Catalyst/Initiator PiperidineRadical Initiator (e.g., AIBN)
Characterization Techniques CHN Analysis, IR, 1H-NMR, 13C-NMRNitrogen Analysis, IR, 1H-NMR, 13C-NMR, DSC, TGA
Key Findings Efficient synthesis of the monomer.Successful incorporation into the polymer chain, modification of thermal properties.

Cross-linking Agent in Polymer Networks

While direct evidence for the use of this compound as a cross-linking agent is not extensively documented in the reviewed literature, its chemical structure suggests potential in this application. The presence of the vinyl group allows it to participate in polymerization, and theoretically, the phenyl ring could be further functionalized with a second reactive group to enable cross-linking. Additionally, multifunctional cyanoacrylates are known to be effective cross-linking agents. This suggests that derivatives of this compound could be designed to create networked polymer structures.

Precursor for Functional Polymers

The copolymerization of this compound is a direct route to the synthesis of functional polymers. By incorporating this monomer, the resulting polymer gains functionalities originating from the cyano and ester groups, as well as the aromatic ring. These groups can enhance properties such as adhesion, thermal stability, and refractive index. Furthermore, the tolyl group on the phenyl ring offers a site for post-polymerization modification, allowing for the introduction of other functional groups and the tailoring of the polymer's properties for specific applications.

Applications in Dye and Pigment Chemistry

There is a lack of direct studies detailing the use of this compound in the synthesis of dyes and pigments. However, the broader class of compounds derived from ethyl cyanoacetate, such as azo dyes, are of significant industrial importance. The synthesis of azo dyes often involves the coupling of a diazonium salt with an electron-rich coupling component. The chemical structure of this compound, with its activated methylene group precursor (ethyl cyanoacetate), suggests its potential as a building block in the synthesis of novel dye structures. Further research in this area could explore its utility in creating disperse dyes or other specialized colorants.

Potential in Agrochemical Research (Focus on Chemical Synthesis of Active Ingredients)

While specific studies on the agrochemical applications of this compound are not prevalent, the broader family of cyanoacrylate derivatives has shown significant potential in this field. For instance, certain 2-cyanoacrylate derivatives have been investigated for their fungicidal and herbicidal activities. A patent has described the application of a related compound, 2-cyano-3-amino-3-phenyl methyl acrylate (B77674), in preventing various crop diseases caused by fungi. These findings suggest that this compound could serve as a valuable scaffold for the synthesis of new agrochemical active ingredients. Its synthesis from readily available starting materials via the Knoevenagel condensation makes

Role in Supramolecular Chemistry (e.g., Host-Guest Interactions, Self-Assembly)

The supramolecular chemistry of this compound is primarily understood through the detailed analysis of its crystal structure, which reveals insights into its self-assembly behavior. The planar nature of the molecule, arising from the conjugated system of the p-tolyl group, the vinyl bond, and the cyanoacrylate moiety, facilitates specific intermolecular interactions that dictate its packing in the solid state.

While specific studies on the host-guest interactions of this compound are not extensively documented in the reviewed literature, its self-assembly into well-defined crystalline structures has been the subject of crystallographic research. This research has identified at least two polymorphic forms of the compound, each exhibiting distinct packing arrangements.

The nearly planar structure of the conjugated parts of the molecule is a key factor in its supramolecular behavior, enabling efficient packing and delocalization of electrons across the system. nih.gov The self-assembly process is governed by a combination of non-covalent interactions, which, although not explicitly detailed for this specific compound in the available literature, can be inferred from studies of closely related cyanoacrylate derivatives. These interactions typically include C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions, which collectively stabilize the three-dimensional crystal lattice. nih.govresearchgate.netresearchgate.net

In one of its monoclinic polymorphs, the molecules of ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate pack to form a three-dimensional structure with an ABAB stacking pattern along the c-axis. nih.gov This ordered arrangement underscores the directional nature of the intermolecular forces at play. The existence of polymorphism highlights the sensitivity of the self-assembly process to crystallization conditions, which can lead to different, stable arrangements of the molecules in the solid state.

A comparison of the two known polymorphs reveals differences in their crystal packing and the conformation of the ethyl group. nih.gov In one form, this group is disordered over two sites. nih.gov Such variations in crystal packing can influence the material's physical properties.

The table below summarizes key crystallographic data for the two reported monoclinic polymorphs of ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate, illustrating the structural diversity arising from its self-assembly.

ParameterPolymorph 1Polymorph 2
Space GroupP21/cP21/n
a (Å)Not Specified4.7616
b (Å)Not Specified17.7989
c (Å)Not Specified14.2841
β (°)Not Specified93.8021
V (ų)Not Specified1207.93
ZNot Specified4
C—O—C—C Torsion Angle (°)-167.3-111.6 and 177.9 (disordered)
Packing MotifParallel to a-axisABAB style along c-axis

Data for Polymorph 2 sourced from reference nih.gov. Data for Polymorph 1 as cited in reference nih.gov.

Studies on analogous compounds, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, show that molecules can link into inversion dimers through C—H···O interactions, which then arrange in a zigzag pattern. researchgate.net These dimers are further connected by weak C—H···π and π–π stacking interactions, with a centroid-centroid separation of approximately 3.9986 Å. researchgate.net Similarly, other cyanoacrylate derivatives are known to form three-dimensional supramolecular networks governed by a variety of hydrogen bonds (C—H···N, C—H···O, C—H···F) and π–π stacking interactions, which are crucial for stabilizing the self-assembly process. researchgate.net While not directly reporting on the title compound, these findings provide a framework for understanding the types of interactions that likely direct its self-assembly.

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of cyanoacrylates, often relying on the Knoevenagel condensation, is effective but typically involves organic solvents, homogeneous catalysts that are difficult to recycle, and relatively high temperatures. The future of its synthesis lies in developing methodologies that are not only efficient but also environmentally benign.

Biocatalysis, the use of natural substances like enzymes or whole microorganisms to catalyze chemical reactions, represents a significant frontier for green chemistry. For the synthesis of this compound, biocatalysts could offer mild reaction conditions, high selectivity, and reduced environmental impact.

Detailed Research Findings: Research into the Knoevenagel condensation has demonstrated the potential of using enzymes, such as lipases, which show significant activity in promoting C-C bond formation. researchgate.net For instance, lipoprotein lipase has been successfully used for the condensation of aromatic aldehydes with active methylene compounds. researchgate.net Furthermore, readily available natural catalysts, such as lemon juice, have been shown to effectively catalyze the Knoevenagel condensation of aromatic aldehydes with malononitrile (B47326) under solvent-free conditions, offering an economical and eco-friendly alternative. lookchem.com Aqueous extracts of plants like Musa acuminata have also been reported as effective neutral heterogeneous biocatalysts for this transformation at room temperature. researchgate.net

The application of these biocatalytic strategies to the synthesis of this compound would involve screening various enzymes or natural extracts for their activity with 4-methylbenzaldehyde and ethyl 2-cyanoacetate. This approach would align with the principles of green chemistry by minimizing the use of hazardous reagents and solvents.

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include superior heat and mass transfer, enhanced safety for exothermic reactions, and facile scalability.

Detailed Research Findings: The synthesis of cyanoacrylates via Knoevenagel condensation is well-suited for adaptation to a continuous flow process. researchgate.net A potential setup would involve pumping solutions of 4-methylbenzaldehyde and ethyl 2-cyanoacetate, along with a catalyst solution, through a heated tube or a packed-bed reactor containing a heterogeneous catalyst. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. The rapid removal of the product from the reaction zone can also prevent the formation of by-products or polymers, a common issue in cyanoacrylate synthesis. wikipedia.orgsciencemadness.org The integration of in-line purification steps could further streamline the manufacturing process, making it highly efficient and automated.

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Poor, potential for hot spotsExcellent, high surface-to-volume ratio
Safety Higher risk with exothermic reactionsInherently safer, small reaction volume
Scalability Difficult, requires redesign of equipmentSimple, operate for longer duration
Process Control Limited, slow response to changesPrecise control over parameters
Product Quality Potential for batch-to-batch variabilityHigh consistency and purity

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions. researchgate.net For this compound, this technology opens two exciting avenues: novel synthetic routes and advanced derivatization strategies.

Detailed Research Findings: Recent studies have shown that the Knoevenagel condensation can be photocatalyzed. For example, rose bengal, an organic dye, has been used as a photosensitizer to promote the condensation of aldehydes and ketones in an aqueous medium under visible light. rsc.org This presents a sustainable method for the synthesis of the title compound.

Beyond synthesis, the electron-deficient alkene moiety of this compound makes it an ideal substrate for photoredox-catalyzed derivatization reactions. bohrium.com This rapidly expanding field allows for the 1,2-difunctionalization of alkenes, where two different functional groups are added across the double bond. mdpi.com By merging photoredox catalysis with organocatalysis, for example, it is possible to achieve asymmetric alkylation of aldehydes, suggesting a pathway for creating chiral centers by reacting the target molecule's double bond. nih.gov This could lead to the synthesis of novel derivatives with potentially valuable biological or material properties.

Exploration of Advanced Catalytic Systems for Transformations

The efficiency and selectivity of chemical transformations involving this compound can be dramatically improved by employing advanced catalytic systems. The focus is shifting from traditional homogeneous catalysts to robust, recyclable, and highly active heterogeneous catalysts.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly ordered, crystalline porous materials with exceptionally large surface areas and tunable chemical functionalities. aston.ac.ukrsc.org These properties make them prime candidates for advanced heterogeneous catalysts.

Detailed Research Findings: MOFs have been successfully employed as solid base catalysts in Knoevenagel condensation reactions. researchgate.net For instance, amino-functionalized MOFs like UMCM-1-NH2 and IRMOF-3 have shown high activity for the condensation of benzaldehyde (B42025) with ethyl cyanoacetate. researchgate.net The catalytic activity stems from the basic sites within the framework, and their porous nature allows for efficient diffusion of reactants and products. nih.gov Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, have also been demonstrated as effective catalysts for this reaction. mdpi.com The use of MOFs or COFs as catalysts for the synthesis of this compound could provide high yields under mild conditions, with the significant advantage of easy catalyst recovery and reuse, thereby reducing waste and operational costs. rsc.org

Single-atom catalysis (SAC) represents the ultimate in catalyst efficiency, where isolated metal atoms are dispersed on a support material. rsc.org This approach maximizes the utilization of precious metals and can lead to unique catalytic activities and selectivities not observed with nanoparticle catalysts. researchgate.net

Detailed Research Findings: For a molecule like this compound, which contains multiple reducible functional groups (C=C double bond, nitrile, ester, and aromatic ring), selective transformations are a significant challenge. SACs offer a promising solution. Research has shown that single-atom catalysts can exhibit remarkable selectivity in hydrogenation reactions. rsc.org For example, atomically dispersed palladium catalysts have been developed where single Pd atoms selectively catalyze the hydrogenation of nitriles to secondary amines, while small Pd clusters favor the formation of primary amines. nih.gov Similarly, single-atom alloy (SAA) catalysts are being explored to selectively hydrogenate C=O bonds in the presence of C=C bonds in unsaturated aldehydes. nih.gov

Applying SACs to the transformation of this compound could enable the highly selective hydrogenation of the C=C bond while leaving the cyano and ester groups intact, or vice-versa. This level of control is difficult to achieve with conventional catalysts and would provide access to a range of valuable derivatives from a single starting material.


Future Research and Emerging Trends for this compound

The landscape of chemical synthesis is continually evolving, driven by the pursuit of efficiency, sustainability, and novel molecular architectures. Within this context, this compound, a versatile cyanoacrylate, stands as a compound of significant interest. Its continued relevance hinges on the exploration of advanced synthetic methodologies, the discovery of new chemical transformations, and its integration into modern, sustainable chemical production. This article delineates key future research directions and emerging trends that are poised to shape the scientific and industrial future of this compound.

Q & A

Q. What are the optimized synthetic routes for ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound is synthesized via Knoevenagel condensation, typically involving ethyl cyanoacetate and 4-methylbenzaldehyde under basic conditions (e.g., piperidine or ammonium acetate). Key variables affecting yield include:

  • Catalyst selection : Piperidine enhances reaction efficiency compared to weaker bases due to its strong nucleophilic character .
  • Solvent choice : Ethanol or toluene are preferred for their ability to stabilize intermediates and facilitate azeotropic water removal.
  • Temperature : Reactions performed at 80–100°C for 6–12 hours yield 70–85% product purity.
  • Workup : Acidification (pH 3–4) followed by extraction with ethyl acetate improves isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the α,β-unsaturated ester protons (δ 6.8–7.2 ppm for the vinyl proton; δ 4.2–4.4 ppm for the ethyl ester –CH₂– group). The 4-methylphenyl group appears as a singlet at δ 2.3–2.5 ppm .
    • ¹³C NMR : The cyano carbon resonates at δ 115–120 ppm, while the carbonyl (ester) appears at δ 165–170 ppm .
  • IR : Strong absorbance at ~2220 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) confirms functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 229 (M⁺) with fragmentation patterns showing loss of –OCH₂CH₃ (45 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer: Discrepancies between experimental and computational data often arise from conformational flexibility or solvent effects. To address this:

  • DFT Calculations : Use Gaussian or ORCA software to model the compound’s geometry at the B3LYP/6-311+G(d,p) level. Compare theoretical chemical shifts (via GIAO method) with experimental NMR data to identify dominant conformers .
  • Solvent Modeling : Include solvent effects (e.g., IEFPCM for ethanol) in computational studies to improve agreement with experimental results .
  • Dynamic NMR : Perform variable-temperature NMR to detect restricted rotation in the 4-methylphenyl group, which may cause splitting not predicted by static models .

Q. What computational approaches are recommended to model the compound’s electronic structure and predict reactivity in biological or catalytic systems?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. The cyano group’s LUMO often drives reactivity in Michael addition or cycloaddition reactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes). Parameterize the force field to account for the cyano group’s partial charges .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with proteins, focusing on hydrogen bonding between the ester carbonyl and active-site residues .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems, particularly when initial assays show conflicting results?

Methodological Answer:

  • Dose-Response Studies : Perform IC₅₀ assays across a concentration range (1 nM–100 µM) to distinguish specific binding from non-specific effects. Use controls like cycloheximide for apoptosis assays .
  • Kinetic Analysis : Monitor time-dependent inhibition (e.g., via fluorogenic substrates) to differentiate reversible vs. irreversible enzyme interactions.
  • Metabolite Profiling : Employ LC-HRMS to identify degradation products or phase I/II metabolites in hepatic microsomes, which may explain variability in activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.